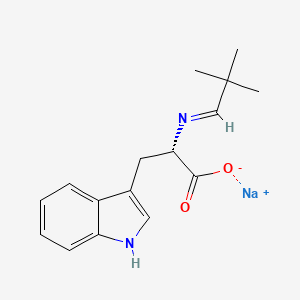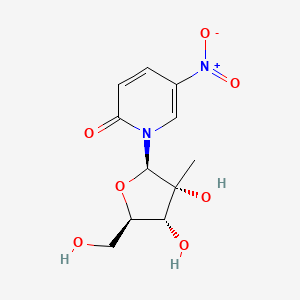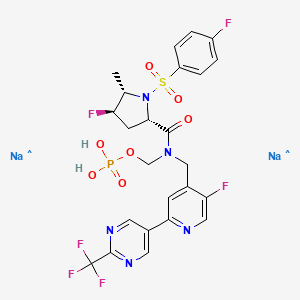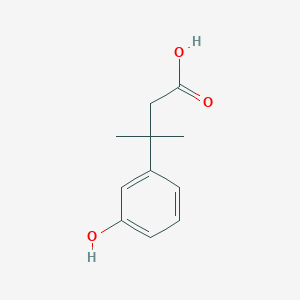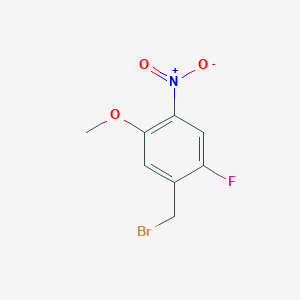![molecular formula C19H29NO5 B13433103 Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is a chemical compound with the molecular formula C19H29NO5 and a molecular weight of 351.44 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals, including metabolites of antihistaminic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves multiple steps. One common method includes the reaction of diethyl malonate with 3-methoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly antihistamines.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester: Unique due to its specific structure and functional groups.
Diethyl [2-(Dimethylamino)ethyl]propanedioic Acid Ester: Lacks the methoxyphenyl group, resulting in different chemical properties.
Diethyl [2-(Dimethylamino)ethyl][(3-hydroxyphenyl)methyl]propanedioic Acid Ester: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C19H29NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3 |
InChI Key |
YHYBYANOURCVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


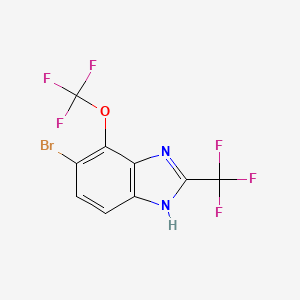

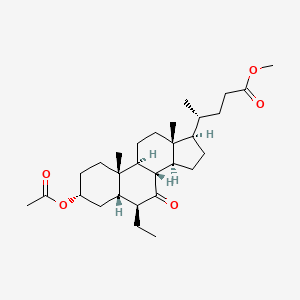
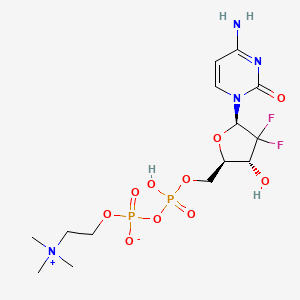

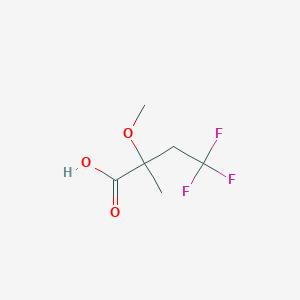
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
